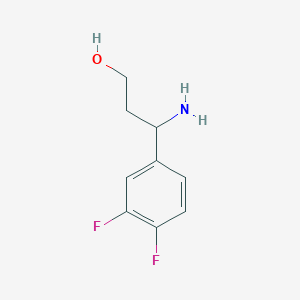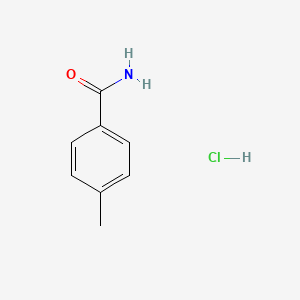
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile
描述
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile is a heterocyclic compound that features a chroman ring system with an amino group at the 4-position and an acetonitrile group at the 7-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile typically involves the formation of the chroman ring followed by the introduction of the amino and acetonitrile groups. One common method involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions to form the chroman ring. Subsequent functionalization steps introduce the amino and acetonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the chroman ring.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Various substituted chroman derivatives depending on the reagents used.
科学研究应用
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chroman ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Chroman-4-one: Lacks the amino and acetonitrile groups but shares the chroman ring structure.
Chroman-2-one: Similar ring structure with different functional groups.
4-Amino-chroman-2-one: Contains an amino group but differs in the position of functional groups.
Uniqueness
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile is unique due to the specific positioning of the amino and acetonitrile groups, which confer distinct chemical and biological properties compared to other chroman derivatives.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile |
InChI |
InChI=1S/C11H12N2O/c12-5-3-8-1-2-9-10(13)4-6-14-11(9)7-8/h1-2,7,10H,3-4,6,13H2 |
InChI 键 |
VJMWJPCPJOUSMQ-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C1N)C=CC(=C2)CC#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B8625305.png)






